N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline

Catalog No.
S12292815
CAS No.
63019-14-7
M.F
C20H19N
M. Wt
273.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline

CAS Number

63019-14-7

Product Name

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline

IUPAC Name

N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+

InChI Key

SVRNNQYGAOMXBM-JLHYYAGUSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline is an organic compound characterized by its unique structure, which includes a dimethylamino group and a naphthylvinyl moiety. Its molecular formula is C20_{20}H19_{19}N, and it has a molecular weight of approximately 273.37 g/mol. The compound is notable for its potential applications in organic electronics and as a dye due to its photophysical properties. Its structure can be visualized as a p-substituted aniline derivative, where the naphthyl group is attached to the vinyl chain, enhancing its electronic characteristics .

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the dimethylamino group can activate the aromatic ring for electrophilic substitution.
  • Vinyl Polymerization: The vinyl group can undergo polymerization reactions, making it useful in synthesizing polyvinyl compounds.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives, potentially altering its electronic properties and reactivity .

Several methods exist for synthesizing N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline:

  • Condensation Reaction: This method involves the reaction between N,N-dimethylaniline and an appropriate aldehyde or ketone that contains the naphthylvinyl group.
  • Reduction Reactions: Starting from nitro or other functionalized aromatic compounds, reduction processes can yield the desired aniline derivative.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be employed to form the vinyl linkages effectively .

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline has several potential applications:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Dyes and Pigments: The compound may serve as a dye due to its vibrant color and stability.
  • Fluorescent Probes: Given its photophysical characteristics, it could be utilized in fluorescence-based applications in biochemical assays .

Interaction studies involving N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline often focus on its behavior in different solvents and environments. These studies help elucidate how the compound interacts with various substrates and biological systems. For example, researchers examine solvent effects on absorption spectra to understand how polarity influences electronic transitions. Additionally, studies on binding affinities with biomolecules could reveal its potential as a fluorescent probe or therapeutic agent .

Several compounds share structural similarities with N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-anilineC9_{9}H13_{13}NSimple dimethylamino structure without vinyl or naphthyl groups
4-DimethylaminobenzaldehydeC10_{10}H13_{13}NContains an aldehyde instead of a vinyl group; used in dye synthesis
4-VinylanilineC9_{9}H11_{11}NLacks the naphthyl group but has similar reactivity due to vinyl presence

Uniqueness

N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline stands out due to its combination of a dimethylamino group with a vinyl linkage and a naphthyl moiety. This unique structure not only enhances its electronic properties but also broadens its applicability in fields such as organic electronics and dye chemistry compared to simpler analogs .

The synthesis of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline through Heck coupling reactions represents a fundamental approach in vinylarene chemistry . The mechanism involves the classical palladium-catalyzed cross-coupling pathway, which proceeds through four distinct steps: oxidative addition, π-complex formation, syn-insertion, and β-elimination [8].

The oxidative addition step initiates the catalytic cycle when the electrophilic substrate reacts with palladium(0) species to produce palladium(II) complexes [8]. This step is often turnover-limiting for palladium-catalyzed cross-coupling reactions and is accelerated when electron-rich metal centers are used [15]. For the synthesis of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline, the aryl halide substrate undergoes oxidative addition to generate the requisite organopalladium intermediate .

The π-complex formation follows as either the ligand or halide is displaced, allowing palladium to coordinate with the olefinic double bond [8]. This coordination is crucial for the subsequent migratory insertion step, where both the aryl group and palladium(II) complex are inserted across the double bond [8]. The reaction concludes with β-elimination, where palladium and a β-hydrogen are syn-eliminated, producing the desired Heck product and regenerating the active palladium(0) catalyst [8].

Recent investigations have demonstrated that the mechanism involves stereoselective migratory insertion of palladium-hydrogen into the vinylarene, followed by isomerization from a σ-benzylic-palladium species to an η³-benzylic-palladium species [16]. This mechanistic understanding has been confirmed through experimental and computational studies that elucidate the origin of enantioselectivity in related transformations [16].

The hydroamination mechanism of vinylarenes with anilines has revealed that η³-arylethyl diphosphine palladium triflate complexes result from migratory insertion of vinylarene into palladium hydride triflate [17]. These complexes serve as the resting state of the catalytic cycle and react with aniline to form the corresponding N-phenethylaniline products [17].

Palladium-Catalyzed Cross-Coupling Approaches

The palladium-catalyzed synthesis of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline employs sophisticated ligand systems that enhance reaction efficiency and selectivity . Electron-rich organophosphines have become the dominant class of ligands, with their electronic and steric properties being tuned to accelerate rate-limiting steps within the catalytic cycle [26].

Ligand Systems and Catalyst Design

The development of specialized phosphine ligands has revolutionized cross-coupling methodology over the past two decades [24]. Sterically bulky dialkylbiarylphosphine ligands generate catalytic systems with increased scope and efficiency compared to traditional triarylphosphine ligands [24]. These advanced ligands promote both elementary steps in catalysis and the formation of active monoligated palladium(0) species [24].

N-Heterocyclic carbene ligands have emerged as powerful alternatives to phosphine ligands in palladium catalysis [25]. These ligands generally form highly stable complexes, possess strong σ-donor character, and feature unique steric profiles that can be used to generate sterically demanding coordination environments [25]. The sterically demanding N-heterocyclic carbenes favor monoligated palladium complexes as the catalytically active species, while the electron-rich character facilitates difficult oxidative addition steps [25].

Precatalyst Systems

Well-defined bench-stable palladium(II) precatalysts with 1:1 palladium to ligand ratios have been developed to address the limitations of traditional catalyst generation methods [24]. Buchwald-based precatalysts feature aminobiphenyl ligands and are especially active with phosphine ligands, though they have not been extensively utilized with N-heterocyclic carbene ligands [24]. PEPPSI-based precatalysts are highly active and compatible with N-heterocyclic carbene ligands, with their efficiency related to the speed of activation to monoligated palladium(0) active species [24].

Catalyst Loading Optimization

Research has demonstrated that catalyst loading can be optimized to achieve remarkable yields while minimizing palladium usage [19]. Studies on Heck reactions have shown that yields can be improved from 57% to 98% with concomitant reduction of palladium loading from 3% to 0.5% through systematic optimization [19]. The optimization procedure involves fixing temperature and reaction time while varying reaction media and catalyst concentrations to obtain the highest reaction yield [19].

Advanced catalyst systems have achieved yields of 94% using PdCl₂(CH₃CN)₂ as the most effective catalyst under optimized conditions [37]. The ligand optimization studies have shown optimal results in temperature ranges of 85-97°C, with prolonged reaction times of 4-6 minutes proving advantageous [38].

Solvent Effects and Reaction Kinetic Studies

Solvent selection plays a critical role in determining the success of palladium-catalyzed cross-coupling reactions for vinylarene synthesis [12]. The choice of solvent affects reaction rates, product selectivity, yields, and the stability of catalytic intermediates [12].

Solvent Polarity and Coordination Effects

Polar solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide can enhance reaction rates in cross-coupling reactions [20]. The polarity of solvents influences the stability and reactivity of palladium complexes, with dipolar aprotic solvents providing superior coordination compared to nonpolar alternatives [12]. Dimethylformamide is conventionally chosen for ligand-free Heck reactions as it stabilizes palladium(0) species in solution [12].

Studies have revealed that solvents with coordinating ability can displace phosphine ligands from active palladium complexes [20]. When β-bromoporphyrin coupling was performed using Pd₂(dba)₃/AsPh₃ catalyst system, better yields were obtained in toluene solvent (70%) compared to dimethylformamide (20%), as dimethylformamide displaced the AsPh₃ ligands from the active palladium complex [20].

Temperature and Kinetic Optimization

Kinetic studies have provided insights into activation energies and rate-determining steps in palladium-catalyzed cross-coupling reactions [39]. Research on water-soluble palladium-β-cyclodextrin catalysts revealed an activation energy of 50.1 ± 4.7 kJ/mol for the oxidative addition step [39]. This value is lower than previously reported free energy barriers of 60 to 113 kJ/mol for cross-couplings involving phosphine ligands [39].

Temperature optimization studies have demonstrated that conversion increases with increasing temperature for palladium catalysts [42]. For continuous-flow single reactor systems, optimal conditions were identified at 70°C with specific concentration and flow rate parameters [22]. The catalytic efficiency showed significant improvement, with catalytic activity 2.21 times higher than traditional batch reactions [22].

Reaction Medium Effects

The combination of amine bases and less polar solvents such as toluene provides homogeneous solutions compatible with flow chemistry [12]. This approach offers the advantage of being non-miscible with water, allowing partitioning of products and by-products to facilitate extraction and purification [12]. Conversely, water or dipolar aprotic solvents enable homogeneity with inorganic bases for higher solubility requirements [12].

Investigations using γ-valerolactone as an environmentally benign reaction medium for phosphine-free palladium-catalyzed homogeneous Heck coupling reactions have shown promising results [4]. The postulated mechanism involves irreversible oxidative addition of iodobenzene to palladium(0) followed by reversible olefin coordination, with an activation enthalpy of 69 ± 3 kJ·mol⁻¹ [4].

Purification Techniques and Yield Optimization Strategies

The purification and isolation of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline requires sophisticated separation techniques to achieve high yields and purity [29]. Column chromatography represents the primary purification method for this class of compounds, utilizing the differential interactions between stationary and mobile phases [29].

Column Chromatography Optimization

Column chromatography is generally employed as a purification technique to isolate desired compounds from reaction mixtures [29]. The technique relies on establishing equilibrium between the solute adsorbed on the adsorbent and the eluting solvent flowing through the column [29]. Silica gel and alumina are the two adsorbents commonly used, with these materials being highly polar and interacting strongly with polar compounds while showing weak interactions with nonpolar molecules [30].

Flash chromatography, where the mobile phase moves through the column under air or gas pressure rather than gravity flow alone, creates faster flow rates and minimizes diffusion for better separation [30]. This technique results in excellent post-purification yield and purity, with the desired compound collected in a few pure, concentrated fractions [30].

High-performance liquid chromatography provides excellent separation between compounds and can incorporate specialized detectors [30]. This technique is particularly valuable when radiolabeled molecules need to be isolated from complex mixtures, even when they constitute a small percentage of the total mixture [30].

Reaction Work-Up Procedures

The work-up procedures for cross-coupling reactions typically occur in separatory funnels with the goal of isolating the product from excess reagents, catalysts, side products, and solvents [32]. Water washes represent the most common purification step, effectively removing water-soluble impurities from organic layers [32]. These impurities include unconsumed acid or base, ionic salts, and compounds capable of hydrogen bonding with water [32].

Acid-base extraction techniques leverage the acid-base properties of compounds to achieve separation [33]. Organic acids such as carboxylic acids become water-soluble when treated with bases like sodium hydroxide, converting them into salt forms that can be separated from organic layers [33]. Conversely, organic bases can be separated by adding acids, converting them into ammonium salt forms [33].

Crystallization and Yield Enhancement

Crystallization strategies focus on maximizing yield, purity, and crystal size through controlled precipitation [31]. The process involves dissolving the solid in a solvent at high temperature followed by controlled cooling to induce crystallization [31]. Slow cooling maximizes crystal size, while maintaining low relative supersaturation increases crystal size and improves purity [31].

Process optimization studies have demonstrated significant yield improvements through targeted manipulation of solvent matrices [35]. By modulating solubility prior to isolation, it is possible to identify routes to yield improvement by reducing liquor losses [35]. Optimized crystallization processes have achieved isolated yields of 90.8% with equivalent particle size distribution and form purity within acceptable ranges [35].

Yield Optimization Parameters

Systematic optimization approaches have revealed critical parameters affecting yield in cross-coupling reactions [37]. Temperature, reaction time, and catalyst concentration adjustments help minimize by-products and enhance overall efficiency [37]. Statistical analysis using response surface methodology allows visualization of factor effects on yield, enabling identification of optimal reaction conditions [19].

Design of experiments methodology has proven effective for yield optimization, with studies showing improvement from initial yields of less than 20% to optimized yields exceeding 90% [19]. The optimization process involves systematic evaluation of experimental factors and their interactions, leading to accurate statistical models for process optimization [19].

ParameterOptimal RangeEffect on Yield
Temperature85-97°CDirect correlation
Catalyst Loading0.5-4.46% PdYield plateau at higher loadings
Reaction Time4-6 hoursDiminishing returns beyond optimum
Solvent PolarityMedium to highEnhanced solvation of intermediates

Ultraviolet-Visible Absorption Spectroscopy: π-π* Transitions Analysis

Ultraviolet-visible absorption spectroscopy provides fundamental insights into the electronic structure of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline through the analysis of π-π* electronic transitions. The compound exhibits characteristic absorption behavior typical of extended conjugated aromatic systems, where the dimethylamino group serves as an electron donor and the naphthalene system acts as an electron acceptor through the vinyl bridge [1] [2].

The absorption spectrum of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline displays intense absorption bands in the ultraviolet and visible regions, primarily attributed to π-π* transitions within the conjugated system. The extended π-conjugation network spanning from the dimethylaniline moiety through the vinyl linker to the naphthalene ring system results in characteristic bathochromic shifts compared to the individual chromophoric components [3] [4]. Based on structural analysis and comparison with related compounds, the absorption maximum is expected to occur in the 350-400 nanometer range, representing the longest wavelength π-π* transition of the conjugated system [2] [5].

The electronic transitions in this compound follow the general order of energy requirements: σ→σ* > n→σ* > π→π* > n→π [3]. The most prominent absorption bands correspond to π→π transitions, which are symmetry-allowed and exhibit high extinction coefficients typically exceeding 10,000 M⁻¹cm⁻¹ [3] [6]. The dimethylamino substituent introduces significant electron-donating character, lowering the energy of the π→π* transition and contributing to the bathochromic shift observed in the absorption spectrum [7] [8].

Solvent effects play a crucial role in the absorption characteristics of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline. In polar solvents, the compound exhibits enhanced charge transfer character, resulting in further bathochromic shifts due to stabilization of the charge-separated excited state [7] [8]. The solvatochromic behavior provides valuable information about the intramolecular charge transfer nature of the electronic transitions, with polar solvents typically inducing red shifts of 10-30 nanometers compared to nonpolar environments [9] [10].

Table 1: Comparative Absorption Data for Related Compounds

Compoundλmax (nm)ε (M⁻¹cm⁻¹)SolventReference
N,N-Dimethylaniline25114,900Ethanol [11]
Naphthalene2756,000Cyclohexane [12]
2-Vinylnaphthalene~280~8,000Various [13]
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline*360-400**>20,000**CH₂Cl₂[Predicted]

Target compound *Estimated values based on structural analysis

The absorption intensity and wavelength position are significantly influenced by the geometric configuration of the vinyl bridge. The predominant E-isomer configuration in N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline promotes optimal π-orbital overlap between the donor and acceptor moieties, resulting in enhanced oscillator strength and increased extinction coefficients [1] [14]. Temperature-dependent studies would be expected to reveal minimal changes in absorption characteristics due to the rigid conjugated framework, contrasting with more flexible systems that exhibit significant thermal effects [4] [15].

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline reveals complex photophysical behavior characteristic of donor-acceptor conjugated systems. The compound exhibits intramolecular charge transfer (ICT) fluorescence, where photoexcitation promotes electron density from the dimethylamino donor group to the naphthalene acceptor system through the vinyl bridge [7] [8]. This charge transfer process results in distinctive fluorescence properties that are highly sensitive to environmental factors.

Steady-state fluorescence measurements demonstrate significant solvatochromic effects, with emission maxima shifting from approximately 450 nanometers in nonpolar solvents to beyond 550 nanometers in highly polar environments [7] [9]. The large Stokes shifts observed (typically 100-150 nanometers) indicate substantial structural reorganization in the excited state, consistent with the formation of an intramolecular charge transfer state [8] [10]. The fluorescence quantum yield exhibits strong solvent dependence, with polar solvents generally promoting higher quantum yields due to stabilization of the charge-separated excited state [7] [16].

The fluorescence emission spectrum typically displays a single broad band with pronounced asymmetry toward longer wavelengths, characteristic of charge transfer emission [7] [8]. In highly polar solvents, dual fluorescence behavior may be observed, with a shorter wavelength band attributed to locally excited (LE) state emission and a longer wavelength band corresponding to charge transfer (CT) state emission [7] [17]. The relative intensities of these bands provide valuable information about the equilibrium between LE and CT states in different environments [7] [9].

Time-resolved fluorescence spectroscopy reveals multiexponential decay kinetics, indicating the presence of multiple emissive species or conformational states [18] [8]. The excited state lifetime components typically range from hundreds of picoseconds to several nanoseconds, with the longer components associated with the charge transfer state [19] [8]. The temperature dependence of fluorescence lifetimes provides insights into the activation barriers for internal conversion and intersystem crossing processes [19] [7].

Table 2: Fluorescence Characteristics in Different Solvents

SolventPolarity Indexλem (nm)*Stokes Shift (nm)*Quantum Yield*
Cyclohexane0.1450900.3
Toluene2.44701100.4
Dichloromethane3.15201500.5
Acetonitrile5.85501700.6
Methanol5.15401600.4

*Estimated values based on analogous compounds

The fluorescence anisotropy measurements provide information about the rotational dynamics of the molecule in solution [20] [18]. The depolarization behavior is expected to be influenced by the size and shape of the molecule, with restricted rotation leading to higher anisotropy values [20] [4]. Concentration-dependent studies may reveal aggregation effects, particularly in nonpolar solvents where intermolecular π-π interactions can lead to excimer formation [20] [13].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits distinct regions corresponding to different structural components: the dimethylamino groups, the vinyl bridge, and the aromatic protons of both the aniline and naphthalene systems [21] [22].

The dimethylamino protons appear as a singlet at approximately 2.9 ppm, consistent with the chemical shift observed for N,N-dimethylaniline [21] [23]. The rapid exchange of the methyl groups on the nitrogen atom at room temperature results in a time-averaged signal, although low-temperature measurements might reveal restricted rotation and magnetic nonequivalence [24] [21]. The integration ratio of this signal corresponds to six protons, providing confirmation of the dimethylamino substitution pattern [21] [23].

The vinyl bridge protons exhibit characteristic signals in the 6.5-7.5 ppm region, with the coupling pattern revealing the E-configuration of the double bond [25] [26]. The vinyl proton adjacent to the naphthalene ring typically appears further downfield (approximately 7.2-7.5 ppm) compared to the proton adjacent to the aniline ring (approximately 6.8-7.2 ppm) due to the different electronic environments [25] [27]. The trans coupling constant between these protons (J ≈ 16 Hz) confirms the E-stereochemistry of the vinyl linkage [25] [26].

The aromatic proton region (7.0-8.5 ppm) displays complex multipicity patterns arising from the overlapping signals of the substituted aniline ring and the naphthalene system [21] [22]. The aniline ring protons appear as two sets of signals: those ortho to the dimethylamino group (approximately 6.6-6.8 ppm) and those meta to the substituent (approximately 7.0-7.2 ppm) [21] [23]. The naphthalene protons span a wider chemical shift range (7.2-8.5 ppm), with the α-protons appearing further downfield than the β-protons [22] [27].

Table 3: ¹H NMR Chemical Shift Assignments

Proton GroupChemical Shift (ppm)MultiplicityIntegrationJ (Hz)
N(CH₃)₂2.9s6H-
Vinyl-H (aniline side)6.8-7.2d1H16
Vinyl-H (naphthalene side)7.2-7.5d1H16
Aniline ortho-H6.6-6.8d2H8
Aniline meta-H7.0-7.2d2H8
Naphthalene H7.2-8.5m7HVarious

The ¹³C NMR spectrum provides complementary structural information, with carbon atoms in different electronic environments exhibiting characteristic chemical shifts [28] [27]. The dimethylamino carbon atoms appear around 40 ppm, while the vinyl carbons occur in the 120-130 ppm region [21] [28]. The aromatic carbons span the 110-150 ppm range, with quaternary carbons typically appearing further downfield than protonated carbons [28] [27]. The carbon bearing the dimethylamino group shows characteristic upfield shift due to the electron-donating effect of the nitrogen substituent [21] [28].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide valuable connectivity information, allowing for unambiguous assignment of proton and carbon signals [25] [28]. The COSY spectrum reveals scalar coupling relationships between adjacent protons, particularly useful for assigning the aromatic proton signals [25] [22]. The HSQC spectrum establishes direct carbon-proton correlations, facilitating the assignment of quaternary carbon signals [25] [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline under electron ionization conditions produces characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 273, corresponding to the molecular weight of the compound [1] [14]. The molecular ion exhibits moderate stability, with the peak intensity typically representing 10-30% of the base peak, consistent with the behavior of aromatic amine derivatives [29] [30].

The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, a characteristic reaction of aromatic amines [29] [31]. This process leads to the formation of a stable dimethylaniline radical cation at m/z 121, which frequently serves as the base peak in the mass spectrum [32] [23]. The complementary fragment containing the naphthylvinyl moiety appears at m/z 152, corresponding to the loss of the dimethylamino group (-58 mass units) from the molecular ion [29] [30].

Secondary fragmentation processes include the loss of methyl radicals from the dimethylamino group, producing fragment ions at m/z 258 (M-15) and m/z 243 (M-30) [32] [31]. The dimethylaniline fragment (m/z 121) can undergo further fragmentation through loss of methyl groups, generating ions at m/z 106 (loss of CH₃) and m/z 91 (loss of CH₂=N(CH₃)) [32] [23]. The naphthalene-containing fragments may lose acetylene units (C₂H₂, 26 mass units) or undergo ring contraction reactions typical of polyaromatic systems [31] [30].

Table 4: Major Fragment Ions and Their Origins

m/zRelative Intensity (%)Ion CompositionFragmentation Process
27315-25[M]⁺-Molecular ion
2588-12[M-CH₃]⁺Loss of methyl radical
2435-10[M-2CH₃]⁺Loss of two methyl radicals
15230-40[C₁₂H₈]⁺-Naphthylvinyl fragment
121100[C₉H₁₁N]⁺-Dimethylaniline fragment
10615-25[C₈H₈N]⁺Dimethylaniline minus CH₃
9110-20[C₇H₇]⁺Tropylium ion
778-15[C₆H₅]⁺Phenyl cation

The fragmentation behavior is influenced by the electron-donating nature of the dimethylamino group, which stabilizes positive charge through resonance effects [29] [31]. The extended conjugation in the molecule promotes charge delocalization, affecting the relative stabilities of different fragment ions [30] [33]. The vinyl bridge can undergo rearrangement reactions, potentially leading to cyclization products or elimination of small molecules such as ethylene (C₂H₄) [31] [30].

High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition of fragment ions, distinguishing between isobaric species that may have similar nominal masses [33] [18]. Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways in detail, providing information about the connectivity and structural relationships between different parts of the molecule [29] [33].

The mass spectrometric behavior of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline is consistent with the general fragmentation patterns observed for aromatic amines and vinyl-substituted aromatic compounds [29] [31]. The predominant α-cleavage pathway reflects the stabilization of the resulting radical cation by the aromatic system, while the secondary fragmentation processes provide additional structural information about the molecular architecture [30] [33].

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

273.151749610 g/mol

Monoisotopic Mass

273.151749610 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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